

# An In-depth Technical Guide to 4-Ethoxy-2-fluorobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Ethoxy-2-fluorobenzaldehyde

Cat. No.: B112740

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## Introduction: Unveiling a Versatile Synthetic Building Block

**4-Ethoxy-2-fluorobenzaldehyde**, bearing the CAS number 532965-74-5, is an aromatic aldehyde that is emerging as a significant intermediate in the landscape of fine chemical synthesis. Its unique trifunctional architecture—a reactive aldehyde group, an electron-donating ethoxy substituent, and an electron-withdrawing fluorine atom—creates a nuanced electronic environment that medicinal chemists and materials scientists can strategically exploit. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative molecules, a sought-after attribute in drug discovery. This guide provides a comprehensive technical overview of **4-Ethoxy-2-fluorobenzaldehyde**, from its synthesis and physicochemical properties to its reactivity and potential applications, offering field-proven insights for its effective utilization in research and development.

## Physicochemical and Structural Characteristics

The structural attributes of **4-Ethoxy-2-fluorobenzaldehyde** dictate its chemical behavior and potential applications. A summary of its key identifiers and properties is provided below.

Property	Value	Source(s)
CAS Number	532965-74-5	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO <sub>2</sub>	[1][2]
Molecular Weight	168.16 g/mol	[1][2]
Appearance	Reported as a red solid	[1]
XLogP3	1.8	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	3	[2]

Note: Some physical properties such as melting point and boiling point are not widely reported in the literature for this specific compound. However, based on related structures like 4-ethoxybenzaldehyde (m.p. 13-14 °C, b.p. 249-250 °C) and 4-fluorobenzaldehyde (m.p. -10 °C, b.p. 181 °C), it is expected to be a low-melting solid or a high-boiling liquid.[3][4][5][6]

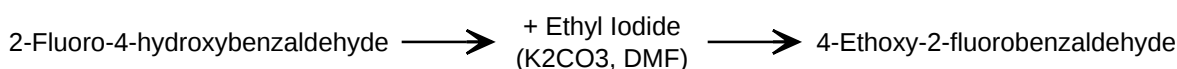
## Synthesis and Purification: A Validated Protocol

The most commonly cited and reliable method for the synthesis of **4-Ethoxy-2-fluorobenzaldehyde** is the Williamson ether synthesis. This well-established S<sub>N</sub>2 reaction provides a high-yielding and straightforward route to the target molecule.

### Williamson Ether Synthesis Protocol

This protocol involves the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde with an ethylating agent in the presence of a base.

Reaction Scheme:



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A schematic of the Williamson ether synthesis.

Materials:

- 2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)
- Ethyl iodide (1.0 eq)
- Potassium carbonate (2.0 eq)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Step-by-Step Methodology:

- Under a nitrogen atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol) in N,N-dimethylformamide (10 mL) at 25 °C.[1]
- To this solution, add ethyl iodide (1.1 g, 7.1 mmol).[1]
- Heat the reaction mixture to 60 °C and stir for 10 hours.[1]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate it in vacuo.
- Dilute the residue with ethyl acetate (200 mL).[1]
- Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).[1]

- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
- The product, **4-ethoxy-2-fluorobenzaldehyde**, is obtained as a red solid with a reported yield of 83%.[1]

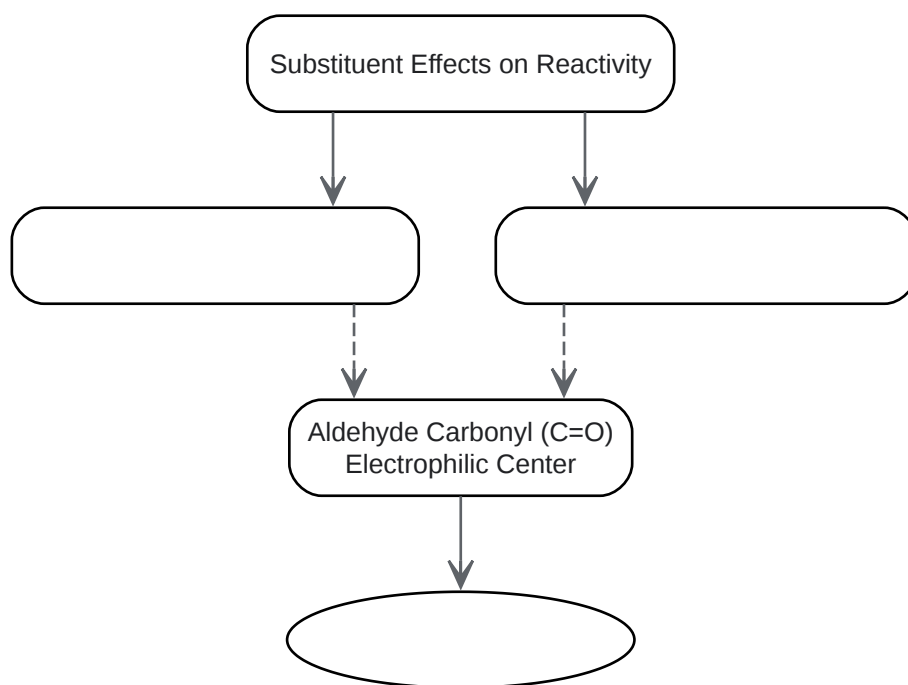
Self-Validation: The success of the synthesis can be confirmed by  $^1\text{H}$  NMR spectroscopy, which should show the appearance of a triplet and a quartet corresponding to the ethyl group, and the disappearance of the phenolic hydroxyl proton.

## Reactivity and Mechanistic Insights

The reactivity of **4-Ethoxy-2-fluorobenzaldehyde** is governed by the interplay of its three functional groups. The aldehyde group is the primary site for nucleophilic attack, while the ethoxy and fluoro substituents modulate the electrophilicity of the carbonyl carbon and the aromatic ring.

- **Aldehyde Group:** This group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon bonds.[7]
- **Ethoxy Group (-OEt):** As an electron-donating group through resonance, the ethoxy group increases electron density on the aromatic ring, particularly at the ortho and para positions. This effect slightly deactivates the aldehyde towards nucleophilic attack compared to an unsubstituted benzaldehyde.
- **Fluoro Group (-F):** The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, it also has a weak electron-donating resonance effect. In the context of the aldehyde's reactivity, the inductive withdrawal by the ortho-fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The net effect of these substituents makes **4-Ethoxy-2-fluorobenzaldehyde** a versatile reactant. The increased electrophilicity of the aldehyde due to the ortho-fluorine atom can enhance its reactivity in reactions like the Friedländer synthesis for the preparation of substituted quinolines.



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Logical relationship of substituent effects on reactivity.

## Potential Applications in Drug Discovery and Organic Synthesis

While specific, large-scale applications of **4-Ethoxy-2-fluorobenzaldehyde** are not yet extensively documented in mainstream literature, its structural motifs are present in various biologically active molecules. Its utility as a synthetic intermediate can be inferred from the applications of related compounds.

- **Synthesis of Heterocycles:** Substituted benzaldehydes are crucial precursors for the synthesis of a wide array of heterocyclic compounds. For instance, in the Friedländer synthesis, an o-aminoaryl aldehyde or ketone reacts with a compound containing an  $\alpha$ -methylene group to form quinolines.<sup>[8]</sup> The modulated reactivity of **4-Ethoxy-2-fluorobenzaldehyde** makes it an interesting candidate for the synthesis of novel substituted quinolines, which are known to possess a broad spectrum of pharmacological activities, including anticancer and antimalarial properties.<sup>[9][10]</sup>

- Precursor for Bioactive Molecules: The incorporation of fluorine and an alkoxy group is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.<sup>[8]</sup> Therefore, **4-Ethoxy-2-fluorobenzaldehyde** serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

## Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of **4-Ethoxy-2-fluorobenzaldehyde**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides definitive structural information. The reported data for **4-Ethoxy-2-fluorobenzaldehyde** is as follows:

- <sup>1</sup>H-NMR (CD<sub>3</sub>OD, 400 MHz): δ 10.09 (s, 1H), 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H), 4.11 (t, J = 6.8 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).<sup>[1]</sup>

Interpretation:

- δ 10.09 (s, 1H): Aldehyde proton (-CHO).
- δ 7.76-7.67 (m, 1H): Aromatic proton.
- δ 6.83-6.74 (m, 2H): Aromatic protons.
- δ 4.11 (t, J = 6.8 Hz, 2H): Methylene protons of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>).
- δ 1.40 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>).

### <sup>13</sup>C NMR Spectroscopy

While experimental <sup>13</sup>C NMR data for **4-Ethoxy-2-fluorobenzaldehyde** is not readily available, predicted shifts can be estimated based on related compounds. The carbonyl carbon is expected to appear around 188-192 ppm. The aromatic carbons will show complex splitting patterns due to the fluorine substituent.

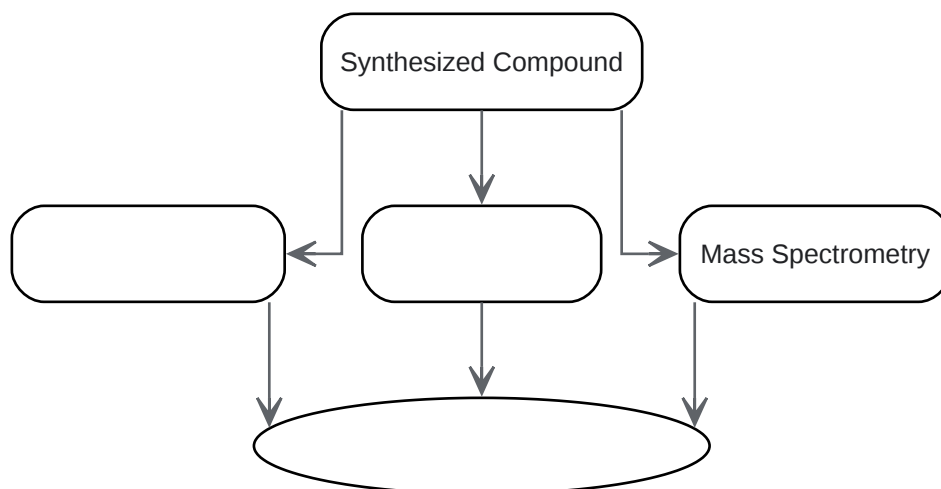
### Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

- $\sim 2830\text{-}2695\text{ cm}^{-1}$ : C-H stretch of the aldehyde.[11]
- $\sim 1710\text{-}1685\text{ cm}^{-1}$ : Strong C=O stretch of the aromatic aldehyde.[11]
- $\sim 1600\text{-}1400\text{ cm}^{-1}$ : C=C stretching vibrations of the aromatic ring.
- $\sim 1250\text{-}1000\text{ cm}^{-1}$ : C-O stretching of the ethoxy group.
- $\sim 1250\text{-}1100\text{ cm}^{-1}$ : C-F stretch.

## Mass Spectrometry

In a mass spectrum, the molecular ion peak ( $M^+$ ) would be observed at  $m/z = 168$ . Common fragmentation patterns for aldehydes include the loss of a hydrogen atom ( $M-1$ ) and the formyl group ( $M-29$ ). [12][13] Fragmentation of the ethoxy group would also be expected.



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Workflow for analytical characterization.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Ethoxy-2-fluorobenzaldehyde**. While a specific Material Safety Data Sheet (MSDS) is not

widely available, the safety profile can be inferred from related compounds like 4-fluorobenzaldehyde and other aromatic aldehydes.

- General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[7][14]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][14]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7][14]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

## Conclusion

**4-Ethoxy-2-fluorobenzaldehyde** is a promising and versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique electronic properties, arising from the strategic placement of ethoxy and fluoro substituents on a benzaldehyde core, make it an attractive building block for the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their synthetic endeavors. As research progresses, the full scope of applications for **4-Ethoxy-2-fluorobenzaldehyde** will undoubtedly continue to expand.

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